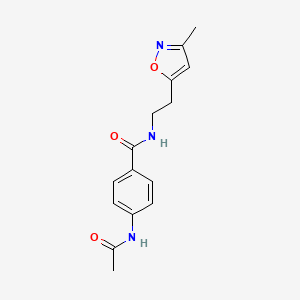

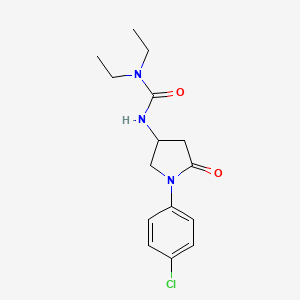

![molecular formula C21H26N4O B2602926 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 862811-57-2](/img/structure/B2602926.png)

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It has been identified as a selective DDR1 inhibitor .

Synthesis Analysis

The synthesis of this compound has been studied in the past. For instance, it has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 68.5 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

This compound, belonging to the chemical class of imidazopyrimidines, has been explored in various contexts of scientific research, primarily focusing on its synthesis and potential pharmacological applications. The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to the compound , has been extensively studied due to their relevance in medicinal chemistry. For instance, the synthesis of 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine has been investigated for potential anticonvulsant activities, with some derivatives showing significant activity against MES-induced seizures (Cesur & Cesur, 1994). Similarly, 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives have been synthesized and evaluated for cytotoxic activity and CDK inhibitor activity, revealing compounds with promising cytotoxic activities and selectivity (Vilchis-Reyes et al., 2010).

Chemical Synthesis and Structural Elucidation

The compound's structural framework is conducive to heterocyclic chemistry's exploration, enabling the creation of diverse derivatives with potential biological activities. Research into the intramolecular heterocyclization of N-(pyrimidin-2-yl)imines has led to the synthesis of compounds with potential for further chemical transformation and exploration in drug development (Sokolov & Aksinenko, 2009). Moreover, efficient, microwave-mediated synthesis techniques have been employed to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility and potential for rapid synthesis of complex molecules within this chemical class (Darweesh et al., 2016).

Biological Evaluation and Activity Screening

The pharmacological exploration of imidazopyrimidines extends to evaluating their potential as antineoplastic, anti-inflammatory, and analgesic agents. Novel syntheses of N-aryl, pyridine-, and pyrazine-fused pyrimidones have opened pathways for the creation of compounds with varied biological activities, paving the way for the development of new therapeutic agents (Friary et al., 1993). Additionally, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and screened for anticancer and anti-5-lipoxygenase activities, highlighting the potential of this chemical class in addressing a range of diseases (Rahmouni et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCGFXTDMJATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)